molecular formula C6H10Cl2O2 B14409067 Chloromethyl 5-chloropentanoate CAS No. 80482-35-5

Chloromethyl 5-chloropentanoate

Cat. No.: B14409067
CAS No.: 80482-35-5
M. Wt: 185.05 g/mol
InChI Key: VQDRONCNGCJOGI-UHFFFAOYSA-N
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Description

Chloromethyl 5-chloropentanoate is an organic compound with the molecular formula C6H10Cl2O2 and a molecular weight of 185.048 g/mol . . This compound is characterized by the presence of both chloromethyl and chloropentanoate functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 5-chloropentanoate can be synthesized through the esterification of 5-chloropentanoic acid with chloromethyl alcohol under acidic conditions . The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out at a controlled temperature to ensure the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 5-chloropentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted chloromethyl derivatives.

    Oxidation: 5-chloropentanoic acid.

    Reduction: 5-chloropentanol.

Mechanism of Action

The mechanism of action of chloromethyl 5-chloropentanoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules . The ester group can undergo hydrolysis to release 5-chloropentanoic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Chloromethyl 5-chloropentanoate can be compared with other similar compounds such as:

    Chloromethyl 5-chlorobutanoate: Similar structure but with a shorter carbon chain.

    Chloromethyl 5-chlorohexanoate: Similar structure but with a longer carbon chain.

    Chloromethyl 4-chloropentanoate: Similar structure but with the chlorine atom positioned differently on the carbon chain.

Uniqueness

This compound is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

CAS No.

80482-35-5

Molecular Formula

C6H10Cl2O2

Molecular Weight

185.05 g/mol

IUPAC Name

chloromethyl 5-chloropentanoate

InChI

InChI=1S/C6H10Cl2O2/c7-4-2-1-3-6(9)10-5-8/h1-5H2

InChI Key

VQDRONCNGCJOGI-UHFFFAOYSA-N

Canonical SMILES

C(CCCl)CC(=O)OCCl

Origin of Product

United States

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